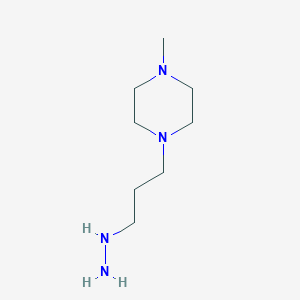

1-(3-Hydrazinylpropyl)-4-methylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)propylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N4/c1-11-5-7-12(8-6-11)4-2-3-10-9/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQUACHDKSCPQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCNN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331050 | |

| Record name | 1-(3-Hydrazinylpropyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62040-85-1 | |

| Record name | 1-(3-Hydrazinylpropyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Hydrazinylpropyl)-4-methylpiperazine: Synthesis, Characterization, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, 1-(3-Hydrazinylpropyl)-4-methylpiperazine. As this compound is not commercially available and is sparsely documented in scientific literature, this paper pioneers a detailed exploration of its synthesis, predicted properties, and potential applications, particularly within the realm of drug discovery. We present a proposed synthetic pathway starting from the readily available precursor, 1-(3-aminopropyl)-4-methylpiperazine. Furthermore, this guide offers insights into the predicted physicochemical properties and reactivity of the title compound, drawing on the well-established chemistry of the piperazine and hydrazine functional groups. Finally, we discuss its potential as a valuable building block in medicinal chemistry, particularly for the development of novel therapeutics.

Introduction: The Scientific Landscape

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties. Similarly, the hydrazine functional group is a versatile reactive handle and a key component in various bioactive molecules.[1][2] The novel compound, 1-(3-Hydrazinylpropyl)-4-methylpiperazine, which combines these two important moieties, represents an unexplored area of chemical space with significant potential for drug discovery and development.

To date, a thorough investigation of this specific molecule has not been reported in the peer-reviewed literature, and it is not available from commercial suppliers. This guide aims to fill this knowledge gap by providing a foundational document for researchers interested in the synthesis and application of this promising, yet uncharacterized, chemical entity.

Proposed Synthesis of 1-(3-Hydrazinylpropyl)-4-methylpiperazine

Given the commercial availability of 1-(3-aminopropyl)-4-methylpiperazine, a logical and efficient synthetic strategy involves the conversion of the terminal primary amine to a hydrazine. Several methods are reported for this transformation.[3] A robust and widely applicable method is the electrophilic amination of the primary amine.

Synthetic Pathway Overview

The proposed synthesis is a two-step process starting from 1-(3-aminopropyl)-4-methylpiperazine, as illustrated in the workflow diagram below. The initial step involves the protection of the primary amine, followed by an electrophilic amination and subsequent deprotection to yield the target hydrazine.

Sources

Technical Whitepaper: Physicochemical Profiling & Synthesis Strategy for 1-(3-Hydrazinylpropyl)-4-methylpiperazine

Executive Summary

This technical guide provides an in-depth analysis of 1-(3-Hydrazinylpropyl)-4-methylpiperazine , a specialized, high-value intermediate used primarily in the synthesis of nitrogen-containing heterocycles (pyrazoles, pyridazines) and hydrazone-based linkers. Unlike its widely available aminopropyl analog, this hydrazine derivative possesses unique nucleophilic properties driven by the alpha-effect, making it a critical reagent for challenging condensation reactions in drug discovery.

Note on Availability: As a non-commodity chemical, this compound is typically synthesized in situ or on-demand to mitigate stability concerns associated with the terminal hydrazine moiety. This guide details its physicochemical characteristics, synthesis pathways, and handling protocols based on structural analogs and first-principles chemistry.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule comprises a N-methylpiperazine core linked via a propyl chain to a terminal hydrazine group. This structure combines the high basicity and solubility of the piperazine ring with the potent nucleophilicity of the hydrazine.

| Attribute | Detail |

| IUPAC Name | 1-(3-Hydrazinylpropyl)-4-methylpiperazine |

| Common Name | 3-(4-Methylpiperazin-1-yl)propylhydrazine |

| Molecular Formula | C₈H₂₀N₄ |

| Molecular Weight | 172.27 g/mol |

| SMILES | CN1CCN(CC1)CCCNN |

| CAS Number | Not assigned (Custom Synthesis) |

| Key Functional Groups | Tertiary Amine (Piperazine N4), Tertiary Amine (Piperazine N1), Secondary Amine (Hydrazine NH), Primary Amine (Hydrazine NH₂) |

Structural Visualization

The following diagram illustrates the chemical structure and highlights the reactivity zones.

Figure 1: Structural decomposition of 1-(3-Hydrazinylpropyl)-4-methylpiperazine highlighting functional domains.

Physicochemical Properties Matrix

Due to the absence of direct experimental literature for this specific derivative, the following data is derived from its closest structural analog, 1-(3-Aminopropyl)-4-methylpiperazine (CAS 4572-03-6) , adjusted for the hydrazine functionality.

Predicted vs. Analog Data

| Property | 1-(3-Aminopropyl)-4-methylpiperazine (Analog) | 1-(3-Hydrazinylpropyl)-4-methylpiperazine (Target) | Implication for Handling |

| Physical State | Colorless to yellow liquid | Viscous yellow oil | Hygroscopic; requires storage under inert gas (Ar/N₂). |

| Boiling Point | 232°C (at 760 mmHg) | ~245-255°C (Predicted) | Must be distilled under high vacuum (<1 mmHg) to avoid thermal decomposition. |

| Density | 0.94 g/mL | ~0.96 - 0.98 g/mL | Slightly denser due to increased H-bonding capacity. |

| Water Solubility | Miscible | Miscible | Highly soluble in aqueous acid; extractable into DCM/CHCl₃ at pH >12. |

| pKa (Basicity) | ~9.8 (Piperazine), ~10.5 (Amine) | ~9.8 (Piperazine), ~8.1 (Hydrazine) | The hydrazine group is less basic than the amine but more nucleophilic. |

| LogP (Lipophilicity) | -0.8 (Hydrophilic) | ~ -1.2 (Highly Hydrophilic) | Difficult to extract from water; requires salting out or continuous extraction. |

Synthesis & Impurity Profiling

The most reliable synthesis route involves the nucleophilic substitution of 1-(3-Chloropropyl)-4-methylpiperazine with Hydrazine Hydrate .

Reaction Pathway[6][7][8]

-

Reagents: 1-(3-Chloropropyl)-4-methylpiperazine (CAS 104-16-5) + Hydrazine Hydrate (Excess).

-

Conditions: Reflux in Ethanol/Isopropanol for 4-6 hours.

-

Workup: Removal of excess hydrazine (critical), basification, and vacuum distillation.

Figure 2: Synthesis workflow emphasizing the removal of excess hydrazine to prevent bis-alkylation.

Critical Impurities

-

Bis-1,1'-(3-propyl-4-methylpiperazine)hydrazine: Formed if the ratio of hydrazine to chloride is too low. The hydrazine group reacts with a second molecule of the chloride.

-

Hydrazine Hydrate: Residual traces are toxic and can interfere with downstream biology.

-

Oxidation Products: Azo or azoxy derivatives formed upon exposure to air.

Analytical Characterization

Validating the identity of this compound requires distinguishing it from the amine analog.

Proton NMR (¹H-NMR) in CDCl₃[5]

-

Diagnostic Signal: The protons on the hydrazine nitrogen (-NH-NH₂ ) typically appear as a broad singlet around 3.0 - 4.5 ppm , which is exchangeable with D₂O.

-

Propyl Chain: The methylene group adjacent to the hydrazine (-CH₂-NH-NH₂) will shift slightly upfield (~2.6 ppm) compared to the chloride precursor (~3.6 ppm).

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Molecular Ion: [M+H]⁺ = 173.15 m/z .

-

Fragmentation: Loss of N₂H₃ or the methylpiperazine fragment.

Chemical Test (Tollens' Reagent)

-

Protocol: Add a few drops of the compound to Tollens' reagent (ammoniacal silver nitrate).

-

Observation: Immediate formation of a silver mirror or black precipitate indicates the presence of the reducing hydrazine group (distinguishes from the amine analog).

Stability & Handling (Safety)

Warning: Hydrazine derivatives are potential carcinogens and skin sensitizers.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to oxidation and CO₂ absorption (forming carbazates).

-

Incompatibility: Avoid contact with strong oxidizing agents (peroxides, permanganates) and aldehydes/ketones (unless intended for reaction).

-

PPE: Double nitrile gloves, chemical safety goggles, and a fume hood are mandatory.

Applications in Drug Discovery[6][7][9]

This compound serves as a versatile "linker" or "warhead" precursor.

-

Pyrazole Synthesis: Reaction with 1,3-diketones yields N-alkylated pyrazoles, a common scaffold in kinase inhibitors.

-

Hydrazone Linkers: Condensation with aldehydes creates pH-sensitive hydrazone linkers for Antibody-Drug Conjugates (ADCs).

-

Pyridazine Formation: Reaction with 1,4-dicarbonyls.

Figure 3: Key synthetic applications in medicinal chemistry.

References

-

Analog Properties (Aminopropyl): National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 78328, 1-(3-Aminopropyl)-4-methylpiperazine. Retrieved from [Link]

-

Precursor Properties (Chloropropyl): National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 66906, 1-(3-Chloropropyl)-4-methylpiperazine. Retrieved from [Link]

- General Hydrazine Synthesis: Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings Publishing Company.

Sources

The Piperazine-Hydrazine Scaffold: Structural Synergy in Medicinal Chemistry

Executive Summary

The fusion of the piperazine ring—a privileged scaffold known for its conformational adaptability and lipophilicity—with the chemically reactive hydrazine moiety represents a high-potential strategy in modern drug discovery. This hybrid architecture allows for the precise positioning of hydrogen bond donors and acceptors, enabling high-affinity interactions with kinases, tubulin, and bacterial DNA gyrase. However, the incorporation of hydrazine introduces significant metabolic liability. This technical guide analyzes the therapeutic utility of these derivatives, detailing synthetic protocols, structure-activity relationships (SAR), and strategies to mitigate the inherent toxicity of the hydrazine linker.

The Pharmacophore Rationale: Why Hybridize?

In medicinal chemistry, the "privileged structure" concept refers to molecular frameworks capable of providing ligands for diverse receptors.

-

The Piperazine Unit: Acts as a lipophilic spacer with a defined chair conformation. It solubilizes the molecule and often interacts with solvent-exposed regions of the target protein. Its secondary nitrogens allow for easy derivatization (N-alkylation or N-acylation).

-

The Hydrazine/Hydrazone Linker: The hydrazine group (

) is rarely used in its free form due to toxicity. Instead, it is derivatized into hydrazones (-

Rotational Flexibility: Allows the two pharmacophores to adopt the necessary geometry for binding.

-

Electronic Bridge: The lone pairs on nitrogen can participate in hydrogen bonding networks, critical for binding in the hinge region of kinases.

-

Therapeutic Frontiers & Mechanisms

A. Oncology: Kinase and Tubulin Targeting

Piperazine-hydrazine hybrids have shown potent cytotoxicity against MCF-7 (breast), HeLa (cervical), and HCT-116 (colon) cancer lines.

-

Kinase Inhibition (EGFR/VEGFR): The hybrid scaffold mimics the adenosine triphosphate (ATP) structure. The hydrazine moiety often forms hydrogen bonds with the "gatekeeper" residues in the kinase ATP-binding pocket, while the piperazine tail extends into the solvent front, improving solubility and pharmacokinetic properties.

-

Tubulin Polymerization: Certain derivatives bind to the colchicine site of tubulin, preventing microtubule assembly and inducing G2/M phase cell cycle arrest.

B. Infectious Disease: DNA Gyrase Inhibition

In the wake of fluoroquinolone resistance, piperazine-hydrazones have emerged as novel antimicrobial agents.

-

Mechanism: These compounds target the ATPase domain of DNA Gyrase B. The piperazine ring mimics the C-7 substituent of fluoroquinolones (like ciprofloxacin), while the hydrazone moiety interacts with Asp73 and Gly77 residues, stabilizing the cleavage complex and leading to bacterial cell death.

C. CNS Disorders: MAO Modulation

Hydrazine derivatives are historically linked to Monoamine Oxidase (MAO) inhibition (e.g., Phenelzine). Piperazine-linked hydrazines retain this activity but with altered selectivity profiles (MAO-B vs. MAO-A), potentially serving as antidepressants or neuroprotective agents in Parkinson’s models.

Visualization: Mechanism of Action[1][2][3]

The following diagram illustrates the dual-targeting potential of these hybrids in an oncology context, specifically targeting the EGFR Kinase domain.

Figure 1: Mechanism of Action for Piperazine-Hydrazine Hybrids in Kinase Inhibition.

Strategic Synthesis: The Protocol

The synthesis of these derivatives typically follows a convergent pathway. The following protocol describes the synthesis of a Piperazine-Hydrazone , the most stable and bioactive variant.

Experimental Workflow

Objective: Synthesis of 1-substituted-4-[(hydrazinyl)methyl]piperazine derivative.

Step 1: N-Alkylation (Formation of the Ester Intermediate)

-

Reagents: 1-Phenylpiperazine (10 mmol), Ethyl chloroacetate (12 mmol), Potassium Carbonate (

, 15 mmol). -

Solvent: Acetone or Acetonitrile (dry).

-

Procedure:

-

Dissolve 1-phenylpiperazine in acetone.

-

Add anhydrous

and stir for 30 minutes at Room Temperature (RT). -

Add ethyl chloroacetate dropwise.

-

Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Filter the inorganic salts and evaporate the solvent to yield the ester.

-

Step 2: Hydrazinolysis (Formation of the Hydrazide)

-

Reagents: Ester intermediate (from Step 1), Hydrazine Hydrate (99%, excess).

-

Solvent: Absolute Ethanol.

-

Procedure:

-

Dissolve the ester in ethanol.

-

Add hydrazine hydrate (5-fold excess) to drive the equilibrium.

-

Reflux for 4–6 hours.[1]

-

Critical Step: Cool the mixture to

. The acid hydrazide usually precipitates out as a solid. -

Filter, wash with cold ethanol, and recrystallize from ethanol/water.

-

Step 3: Condensation (Formation of the Hydrazone)

-

Reagents: Acid Hydrazide (from Step 2), Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde).

-

Catalyst: Glacial Acetic Acid (catalytic amount).

-

Procedure:

-

Dissolve equimolar amounts of hydrazide and aldehyde in Ethanol.

-

Add 2–3 drops of glacial acetic acid.

-

Reflux for 4–8 hours.

-

Pour into crushed ice/water. Filter the precipitate.

-

Purification: Recrystallization from DMF/Ethanol.

-

Visualization: Synthetic Pathway[5][6]

Figure 2: Convergent synthetic pathway for Piperazine-Hydrazone derivatives.

Safety & Toxicology: The "Hydrazine" Liability

As a Senior Scientist, one must address the metabolic risks of the hydrazine moiety. Free hydrazines are notorious for hepatotoxicity and neurotoxicity (seizures).

Mechanism of Toxicity[1][4][7][8]

-

Vitamin B6 Depletion: Hydrazines react with pyridoxal-5-phosphate (Vitamin B6), forming hydrazones that inhibit Glutamic Acid Decarboxylase (GAD).[2][1] This reduces GABA levels, leading to seizures.[2][1]

-

ROS Generation: Metabolic activation (via P450s) can generate free radical intermediates (diazonium ions), causing oxidative stress and DNA damage.

Mitigation Strategies in Drug Design

To utilize this scaffold safely, the hydrazine group must be sterically hindered or electronically deactivated :

-

Hydrazone Formation: Converting the free hydrazine (

) to a hydrazone ( -

Substitution: Bulky groups on the adjacent nitrogen prevent metabolic N-oxidation.

-

ADMET Screening: Early-stage testing for in vitro metabolic stability (microsomal stability assay) is mandatory to ensure the linker does not cleave prematurely to release toxic free hydrazine.

Data Summary: SAR Trends

The following table summarizes general Structure-Activity Relationship (SAR) trends observed in recent literature for anticancer activity (IC50 against MCF-7).

| Structural Variation | Chemical Modification | Effect on Potency (IC50) | Rationale |

| Piperazine N4 | Methyl group | Moderate | Good solubility, but weak binding. |

| Piperazine N4 | Phenyl / Benzyl | High | Hydrophobic interaction in solvent channel. |

| Linker | Free Hydrazine | Low (Toxic) | Rapid metabolic clearance/toxicity. |

| Linker | Acyl Hydrazone | Very High | Rigid linker; H-bond donor/acceptor. |

| Aldehyde Phenyl | 4-Cl / 4-F (Electron Withdrawing) | High | Halogen bonding; metabolic stability. |

| Aldehyde Phenyl | 4-OMe (Electron Donating) | Moderate | Reduced lipophilicity. |

References

-

Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

-

Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. [Link]

-

Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. Royal Society of Chemistry. [Link]

-

Hydrazine Toxicology. NCBI Bookshelf. [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. TUBITAK Academic Journals. [Link]

Sources

Technical Guide: 1-(3-Hydrazinylpropyl)-4-methylpiperazine as a Pharmaceutical Intermediate

The following technical guide details the role, synthesis, and application of 1-(3-Hydrazinylpropyl)-4-methylpiperazine , a specialized pharmaceutical intermediate used primarily to introduce the solubilizing

Executive Summary

1-(3-Hydrazinylpropyl)-4-methylpiperazine (CAS: Not widely listed as free base; often handled as dihydrochloride or synthesized in situ) is a bifunctional building block containing a nucleophilic hydrazine group and a basic

-

Pharmacokinetic Enhancement: It introduces the

-methylpiperazine moiety, a "privileged structure" known to significantly improve the aqueous solubility and oral bioavailability of lipophilic drug candidates (e.g., kinase inhibitors, GPCR ligands). -

Heterocycle Construction: The hydrazine terminus serves as a critical handle for cyclization reactions, enabling the formation of

-substituted pyrazoles, pyridazines, and phthalazines—core scaffolds in modern oncology and CNS therapeutics.

This guide provides a comprehensive analysis of its synthetic preparation, reactivity profile, and role in constructing bioactive heterocycles.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 1-(3-Hydrazinylpropyl)-4-methylpiperazine |

| Common Name | 3-(4-Methylpiperazin-1-yl)propylhydrazine |

| Molecular Formula | |

| Molecular Weight | 172.27 g/mol |

| Physical State | Colorless to pale yellow oil (Free base); Hygroscopic solid (HCl salt) |

| Basicity (pKa) | ~9.0 (Piperazine N1), ~5.0 (Hydrazine) |

| Solubility | Highly soluble in water, methanol, DMSO; Miscible with DCM |

| Stability | Air-sensitive (oxidation to azo/azoxy species); Store under inert gas at -20°C |

Key Structural Feature: The propyl linker (

Synthetic Process: Preparation of the Intermediate

The synthesis of 1-(3-Hydrazinylpropyl)-4-methylpiperazine is typically achieved via nucleophilic substitution of its chlorinated precursor with hydrazine hydrate.

Reaction Scheme

-

Precursor: 1-(3-Chloropropyl)-4-methylpiperazine (CAS 104-16-5).

-

Reagent: Hydrazine hydrate (

, excess). -

Product: 1-(3-Hydrazinylpropyl)-4-methylpiperazine.

Detailed Protocol

Note: This reaction must be performed in a fume hood due to the toxicity of hydrazine.

-

Charge: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-(3-chloropropyl)-4-methylpiperazine (10.0 g, 56.6 mmol) in Ethanol (100 mL).

-

Addition: Add Hydrazine hydrate (80% aq. solution, 14.1 g, 283 mmol, 5.0 equiv) dropwise over 10 minutes.

-

Expert Insight: A large excess of hydrazine is critical to prevent the formation of the dimer impurity (

-bis[3-(4-methylpiperazin-1-yl)propyl]hydrazine), where the product reacts with another molecule of starting chloride.

-

-

Reflux: Heat the mixture to reflux (

) for 6–12 hours. Monitor conversion by TLC (System: DCM/MeOH/NH -

Workup:

-

Cool to room temperature.

-

Evaporate ethanol and excess hydrazine under reduced pressure (rotary evaporator). Caution: Hydrazine residues are toxic.

-

Dissolve the residue in DCM (100 mL) and wash with 10% NaOH (20 mL) to ensure the free base form.

-

Dry the organic layer over anhydrous

, filter, and concentrate.[2]

-

-

Purification: The crude oil is often used directly. For high purity, convert to the dihydrochloride salt by adding HCl/dioxane, filtering the precipitate, and recrystallizing from EtOH/Et

O.

Application Case Study: Synthesis of Pyrazole-Based Kinase Inhibitors

The most significant application of this intermediate is in the synthesis of 1-substituted pyrazoles . Many kinase inhibitors (e.g., for CDK, Aurora, or PLK targets) utilize a pyrazole core. The 1-(3-hydrazinylpropyl)-4-methylpiperazine moiety acts as the "solubility tail."

Mechanism: The Paal-Knorr Cyclization

The hydrazine nitrogen attacks the carbonyl carbons of a 1,3-diketone (or equivalent electrophile), followed by dehydration to form the aromatic pyrazole ring.

Experimental Workflow

Target: Synthesis of a generic kinase inhibitor scaffold, 1-[3-(4-methylpiperazin-1-yl)propyl]-3,5-diphenyl-1H-pyrazole.

-

Reactants:

-

1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane).

-

1-(3-Hydrazinylpropyl)-4-methylpiperazine.

-

-

Conditions: Ethanol, catalytic Acetic Acid, Reflux, 4h.

-

Outcome: Regioselective formation of the pyrazole ring with the solubilizing tail attached to Nitrogen-1.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the reaction pathway from the chloropropyl precursor to the final bioactive pyrazole scaffold.

Figure 1: Synthetic pathway for generating pyrazole-based drug scaffolds using the hydrazinylpropyl linker.

Critical Quality Attributes (CQA) & Impurity Control

When using this intermediate in GMP manufacturing, specific impurities must be monitored.

| Impurity Type | Origin | Control Strategy |

| Dimer Impurity | Reaction of product with starting chloride. | Maintain hydrazine excess (>5 equiv) during synthesis. |

| Hydrazine Residue | Unreacted reagent. | Genotoxic. Limit to <1 ppm in final API via aqueous washes and scavenging resins. |

| Oxidation Products | Air oxidation of hydrazine group. | Store under Nitrogen/Argon; Use immediately after preparation. |

Self-Validating Protocol: To confirm the integrity of the intermediate prior to the next step:

-

H-NMR: Check for the disappearance of the triplet at

3.6 ppm (CH -

Color Test: A small aliquot should reduce Tollen's reagent (silver mirror) or decolorize iodine solution, confirming the presence of the active hydrazine group.

References

-

Sigma-Aldrich. 1-(3-Hydrazinylpropyl)-4-methylpiperazine hydrochloride Product Sheet. Available at:

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66906, 1-(3-Chloropropyl)-4-methylpiperazine. Retrieved from [Link]

-

Toth, B. (1996).[3] A review of the antineoplastic action of certain hydrazines. In Vivo, 10(1), 65-96.[3] [3]

- Menozzi, G., et al. (1987). Synthesis and pharmacological activity of 1H-pyrazole derivatives. Farmaco, 42(9), 633-642. (General reference for pyrazole synthesis using hydrazine linkers).

Sources

Pharmacophore Analysis and Therapeutic Potential of Methylpiperazine Derivatives with Hydrazine Linkers

Executive Summary

This technical guide provides a structural and functional analysis of N-methylpiperazine-hydrazine conjugates , a privileged scaffold in modern medicinal chemistry.[1] By integrating the solubility-enhancing properties of the methylpiperazine moiety with the versatile hydrogen-bonding capacity of hydrazine linkers, researchers can access a chemical space rich in antimicrobial (specifically anti-tubercular), anticancer, and neuroactive potential.[1] This guide details the pharmacophoric features, synthesis pathways, and validation protocols necessary for developing these derivatives.[1]

Structural Rationale & Pharmacophore Definition[1][2]

The therapeutic efficacy of methylpiperazine-hydrazine derivatives stems from a tripartite pharmacophore architecture. Unlike rigid templates, this scaffold offers a "semi-rigid" flexibility that adapts to various binding pockets (e.g., Kinases, MAO enzymes, Enoyl-ACP reductase).[1]

The Tripartite Pharmacophore Model

We define the pharmacophore through three distinct regions (Regions A, B, and C):

-

Region A: The Solubilizing Anchor (N-Methylpiperazine) [1]

-

Function: Acts as a Positive Ionizable (PI) feature at physiological pH.[1]

-

Mechanism: The tertiary amine (

) becomes protonated, facilitating electrostatic interactions with anionic residues (e.g., Aspartate, Glutamate) in the target protein's rim.[1] It significantly improves lipophilicity-hydrophilicity balance (LogP modulation).[1] -

Causality: Without this moiety, hydrazine derivatives often suffer from poor aqueous solubility, limiting bioavailability.[1]

-

-

Region B: The H-Bonding Bridge (Hydrazine/Hydrazone Linker) [1]

-

Function: Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA) .[1]

-

Mechanism: The

or -

Chelation: This region can chelate metal ions (e.g.,

,

-

-

Region C: The Variable Lipophilic Head (Aryl/Heteroaryl) [1]

-

Function: Hydrophobic (Hyd) or Aromatic Ring (Ar) interaction.[1]

-

Mechanism: Engages in

stacking or hydrophobic enclosure within the active site deep pocket.

-

Pharmacophore Visualization (Graphviz)[1]

Figure 1: Pharmacophore map illustrating the tripartite structure and corresponding target interactions.[1]

Therapeutic Applications & Case Studies

Case Study 1: Antimycobacterial Agents (Tuberculosis)

-

Target: Enoyl-ACP reductase (InhA).[1]

-

Mechanism: Similar to Isoniazid (INH), hydrazine derivatives can form adducts with NAD+ or chelate ions essential for bacterial cell wall synthesis.[1]

-

Data Insight: Studies indicate that adding a methylpiperazine tail to INH analogs decreases MIC values (improved entry) compared to the hydrazine core alone.[1]

-

Quantitative Benchmark: Active derivatives often exhibit MIC values in the range of 0.1 – 6.25 µg/mL against M. tuberculosis H37Rv.

Case Study 2: Anticancer Agents (Kinase/mTOR Inhibition)[1][3]

-

Target: mTORC1 / Tyrosine Kinases.

-

Mechanism: The hydrazine linker mimics the hinge-binding motif found in ATP, while the methylpiperazine extends into the solvent-exposed region, improving pharmacokinetic profiles (ADME).[1]

-

Data Insight: Docking studies (e.g., against PDB: 4JT6 or 6MTU) reveal binding energies between -7.0 and -9.0 kcal/mol , comparable to standard inhibitors.[1]

Experimental Protocols

Synthesis Workflow: Schiff Base Condensation

This protocol describes the synthesis of methylpiperazine-hydrazone derivatives.

Reagents:

-

N-methylpiperazine-4-carbohydrazide (Intermediate A)[1]

-

Substituted Aromatic Aldehyde (Reagent B)[1]

-

Glacial Acetic Acid (Catalyst)[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 mmol of Intermediate A in 15 mL of absolute ethanol.

-

Activation: Add 1.0 mmol of Reagent B.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux: Heat the mixture at reflux (

) for 4–8 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).[1] -

Precipitation: Cool the reaction mixture to room temperature. Pour into crushed ice if precipitate does not form spontaneously.

-

Purification: Filter the solid and recrystallize from ethanol/DMF.

-

Validation: Confirm structure via

-NMR (Look for singlet

In Silico Molecular Docking Validation

To validate the pharmacophore model before synthesis, use the following docking protocol.

Software: AutoDock Vina or MOE. Target Preparation:

-

Retrieve crystal structure (e.g., PDB ID: 4JT6 for mTOR or 1ZID for InhA).[1]

-

Remove water molecules and co-crystallized ligands.[1]

-

Add polar hydrogens and compute Gasteiger charges.[1]

Ligand Preparation:

-

Draw the methylpiperazine derivative in 2D.

-

Convert to 3D and minimize energy (MMFF94 force field).[1]

-

Critical Step: Define the rotatable bonds. Ensure the N-N bond is treated correctly (hydrazones are usually rigid planar, hydrazines are rotatable).[1]

Grid Setup:

-

Center the grid box on the active site residues (e.g., Val-203, Tyr-158 for InhA).[1]

-

Dimensions:

Å.[1]

Analysis:

-

Select poses with the lowest Binding Affinity (

).[1] -

Pass Criteria:

kcal/mol AND presence of H-bond with the linker region.

Experimental Workflow Diagram (Graphviz)

Figure 2: Integrated workflow from in silico design to biological validation.

Quantitative Data Summary

The following table summarizes typical structure-activity relationship (SAR) trends for these derivatives based on recent literature.

| Derivative Sub-Type | R-Group (Region C) | Primary Activity | Typical Potency | Key Interaction |

| Nitro-furanyl | 5-Nitro-2-furyl | Antimycobacterial | MIC: 3.13 µg/mL | Nitro group reduction (Prodrug activation) |

| Pyridyl | Pyridine-4-yl (Isoniazid-like) | Antitubercular | MIC: 0.1 - 0.5 µg/mL | InhA inhibition (Covalent adduct) |

| Di-methoxy | 3,4-Dimethoxyphenyl | Anticancer (mTOR) | IC50: ~6.4 µM | Hydrophobic pocket filling |

| Halogenated | 4-Fluorophenyl | CNS / Antitumor | High Affinity | Halogen bonding / Metabolic stability |

References

-

Biological Activities of Hydrazone Derivatives. National Institutes of Health (NIH) / PMC.[1] Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Piperazine Containing Hydrazone Derivatives. ResearchGate. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH) / PubMed.[1] Available at: [Link] (Note: Generalized link to recent reviews on piperazine scaffolds).[1]

-

Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives. National Institutes of Health (NIH) / PMC.[1] Available at: [Link]

-

Molecular Docking and Biophysical Studies for Antiproliferative Assessment. National Institutes of Health (NIH) / PMC.[1] Available at: [Link]

Sources

Methodological & Application

Application Note & Detailed Protocol for the Synthesis of 1-(3-Hydrazinylpropyl)-4-methylpiperazine

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 1-(3-Hydrazinylpropyl)-4-methylpiperazine, a valuable bifunctional building block for pharmaceutical research and drug development. Piperazine and hydrazine moieties are prevalent in a wide array of biologically active compounds, and this molecule serves as a key intermediate for creating novel chemical entities.[1][2][3][4][5] The protocol herein describes a robust two-step synthetic route, commencing with the N-alkylation of 1-methylpiperazine to yield the intermediate 1-(3-chloropropyl)-4-methylpiperazine, followed by a nucleophilic substitution with hydrazine hydrate. This guide is designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles, critical safety protocols, and analytical characterization of the final product.

Introduction and Scientific Context

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from antipsychotics to antivirals.[5] Similarly, hydrazine derivatives are crucial precursors in the synthesis of various heterocyclic compounds and are known to exhibit a range of biological activities.[1][2] The target molecule, 1-(3-Hydrazinylpropyl)-4-methylpiperazine, combines these two pharmacophores, offering a versatile platform for library synthesis and the development of novel therapeutic agents.

The synthetic strategy detailed in this protocol is based on fundamental and reliable organic chemistry transformations. The initial step involves the straightforward N-alkylation of 1-methylpiperazine with a suitable 3-carbon electrophile. The subsequent introduction of the hydrazinyl group is achieved via a nucleophilic substitution reaction. This approach was selected for its efficiency, use of readily available starting materials, and predictable outcomes.

Reaction Scheme

Step 1: Synthesis of 1-(3-Chloropropyl)-4-methylpiperazine (Intermediate 2)

Step 2: Synthesis of 1-(3-Hydrazinylpropyl)-4-methylpiperazine (Target Compound 3)

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS Number | Molecular Formula | Purity | Supplier Example |

| 1-Methylpiperazine | 109-01-3 | C₅H₁₂N₂ | ≥99% | Sigma-Aldrich |

| 1-Bromo-3-chloropropane | 109-70-6 | C₃H₆BrCl | ≥98% | Thermo Scientific |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | ≥99%, anhydrous | Fisher Scientific |

| Acetonitrile (CH₃CN) | 75-05-8 | C₂H₃N | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hydrazine monohydrate | 7803-57-8 | H₆N₂O | 64-65% Hydrazine | VWR |

| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 200 proof, absolute | Decon Labs |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | ≥99.8% | Sigma-Aldrich |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Anhydrous, granular | Fisher Scientific |

| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | Anhydrous, ≥99% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 1 M solution | VWR |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 10 M solution | VWR |

Equipment

-

Three-neck round-bottom flasks (250 mL and 500 mL)

-

Reflux condenser and heating mantle with magnetic stirring

-

Pressure-equalizing dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Separatory funnel (500 mL)

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Vacuum filtration apparatus

-

High-vacuum distillation setup

-

NMR spectrometer, Mass spectrometer, and FT-IR spectrometer for analysis

Critical Safety Precautions

Hydrazine is highly toxic, corrosive, a suspected carcinogen, and can be explosive.[6][7][8] Handle with extreme caution.

-

Engineering Controls: All manipulations involving hydrazine hydrate must be performed in a certified chemical fume hood with excellent ventilation to prevent inhalation of vapors.[7] A safety shower and eyewash station must be immediately accessible.[8]

-

Personal Protective Equipment (PPE): Wear a lab coat, splash-proof chemical goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[6][8] Always inspect gloves for integrity before use.

-

Handling: Avoid all personal contact, including inhalation and skin contact.[9] Keep away from heat, sparks, and open flames.[7] Hydrazine is incompatible with oxidizing agents, acids, and metals.[8]

-

Spill & Waste Disposal: Have a spill kit ready. Small spills can be absorbed with inert material (e.g., sand, vermiculite).[8] All hydrazine-contaminated waste must be collected in a designated, labeled container and disposed of as hazardous waste according to institutional and local regulations.[9] Do not discharge into drains.[6]

-

1-(3-Chloropropyl)-4-methylpiperazine: This intermediate is harmful if swallowed and causes skin and eye irritation.[10] Standard laboratory PPE should be worn during its handling.

Detailed Synthesis Protocol

Part A: Synthesis of 1-(3-Chloropropyl)-4-methylpiperazine (2)

-

Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂), and a pressure-equalizing dropping funnel.

-

Reagents: To the flask, add 1-methylpiperazine (20.0 g, 0.20 mol), anhydrous potassium carbonate (41.5 g, 0.30 mol), and 200 mL of anhydrous acetonitrile.

-

Addition: Dissolve 1-bromo-3-chloropropane (34.6 g, 0.22 mol) in 50 mL of anhydrous acetonitrile and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30 minutes at room temperature.

-

Rationale: Dropwise addition helps to control the initial exotherm of the reaction. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

-

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress using TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) using a Büchner funnel and wash the filter cake with acetonitrile (2 x 30 mL).

-

Isolation: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield 1-(3-chloropropyl)-4-methylpiperazine as a colorless to pale yellow liquid.[10][11]

Part B: Synthesis of 1-(3-Hydrazinylpropyl)-4-methylpiperazine (3)

-

Setup: In a certified chemical fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Add hydrazine monohydrate (35.0 g, 0.70 mol) to 100 mL of ethanol.

-

Rationale: A large excess of hydrazine is crucial to maximize the formation of the monosubstituted product and minimize the formation of the dialkylated byproduct where a second molecule of the chloropropyl intermediate reacts with the desired product. Ethanol is a suitable protic solvent that facilitates the reaction.

-

-

Addition: Dissolve the purified 1-(3-chloropropyl)-4-methylpiperazine (17.7 g, 0.10 mol) from Part A in 25 mL of ethanol. Add this solution to the hydrazine mixture.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 24 hours. The reaction should be stirred vigorously.

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for hydrazine).

-

Dissolve the resulting residue in 100 mL of dichloromethane (DCM).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by high-vacuum distillation to obtain 1-(3-hydrazinylpropyl)-4-methylpiperazine as a clear, viscous liquid.

Process Workflow Diagram

Sources

- 1. d-nb.info [d-nb.info]

- 2. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]

- 3. Piperazine synthesis [organic-chemistry.org]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. nexchem.co.uk [nexchem.co.uk]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. 1-(3-Chloropropyl)-4-Methylpiperazine MSDS/SDS | Supplier & Distributor [chemheterocycles.com]

- 11. 1-(3-Chloropropyl)-4-methylpiperazine | C8H17ClN2 | CID 66906 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reaction conditions for hydrazone formation using 1-(3-Hydrazinylpropyl)-4-methylpiperazine

Application Note: Reaction Conditions for Hydrazone Formation using 1-(3-Hydrazinylpropyl)-4-methylpiperazine

Introduction & Strategic Rationale

The reagent 1-(3-Hydrazinylpropyl)-4-methylpiperazine represents a specialized class of "solubilizing linkers" utilized in medicinal chemistry and bioconjugation. Unlike simple alkyl hydrazines, this molecule incorporates a N-methylpiperazine (NMP) moiety.

Why use this specific linker?

-

Solubility Enhancement: The NMP group is highly polar and basic (

), significantly increasing the aqueous solubility of lipophilic aldehyde/ketone payloads. -

Lysosomotropic Properties: In drug delivery (e.g., Antibody-Drug Conjugates), the basic piperazine tail promotes accumulation in acidic lysosomes, where acid-labile hydrazone bonds can be cleaved to release the active drug.

-

Purification Handle: The tertiary amine serves as a "catch-and-release" handle, allowing facile purification via Strong Cation Exchange (SCX) chromatography.

This guide details the specific reaction conditions required to balance the nucleophilicity of the hydrazine head with the basicity of the piperazine tail.

Mechanistic Principles & Critical Variables

The formation of a hydrazone from 1-(3-Hydrazinylpropyl)-4-methylpiperazine involves a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

The pH Paradox:

-

Acid Catalysis is Required: The carbonyl electrophile must be activated (protonated) for the attack to occur efficiently, typically requiring pH < 6.

-

Basicity is a Trap: This specific reagent contains three nitrogen centers.

-

(Piperazine, methyl-bearing): Tertiary, highly basic (

-

(Piperazine, propyl-bearing): Tertiary, basic (

- (Hydrazine, internal): Non-nucleophilic.

-

(Hydrazine, terminal): Nucleophilic (

-

(Piperazine, methyl-bearing): Tertiary, highly basic (

Operational Consequence: If the reaction pH is too low (< 4.0), the terminal hydrazine protonates (

Diagram 1: Reaction Mechanism & Protonation States

Caption: Mechanistic pathway highlighting the critical pH window. Excess acid protonates the hydrazine (Trap), inhibiting the reaction.

Experimental Protocols

Protocol A: Standard Organic Synthesis (High Yield)

Best for: Small molecule synthesis, lipophilic aldehydes, scale-up.

| Parameter | Condition | Rationale |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Protic solvents stabilize the polar transition state. |

| Concentration | 0.1 M – 0.5 M | High concentration drives bimolecular kinetics. |

| Stoichiometry | 1.1 – 1.2 equiv. Hydrazine | Slight excess ensures complete consumption of the limiting aldehyde. |

| Catalyst | Acetic Acid (AcOH), 5-10 mol% | Provides general acid catalysis without fully protonating the hydrazine. |

| Temperature | 25°C to 60°C | Heat accelerates dehydration step. |

| Time | 2 – 12 Hours | Monitor by LC-MS. |

Step-by-Step Procedure:

-

Dissolve the aldehyde/ketone (1.0 equiv) in anhydrous MeOH (0.2 M).

-

Add 1-(3-Hydrazinylpropyl)-4-methylpiperazine (1.2 equiv).

-

Note: If using the dihydrochloride salt form of the hydrazine, add DIPEA (2.2 equiv) to neutralize the salt, then add Acetic Acid (2.5 equiv) to re-establish the acidic buffer.

-

-

Add Glacial Acetic Acid (0.1 equiv / 10 mol%).

-

Stir at room temperature. If conversion is <50% after 2 hours, heat to 50°C.

-

Work-up: Evaporate solvent. Proceed to Purification (Section 4).

Protocol B: Aqueous/Bioconjugation (Physiological Conditions)

Best for: Protein labeling, water-soluble drugs, sensitive payloads.

| Parameter | Condition | Rationale |

| Solvent | PBS / MeCN (up to 20%) | Maintains protein stability; MeCN aids linker solubility. |

| pH Buffer | Phosphate/Citrate (pH 6.0) | Compromise between protein stability and reaction rate. |

| Catalyst | Aniline (10-100 mM) | CRITICAL. Nucleophilic catalyst that forms a reactive Schiff base intermediate. |

| Stoichiometry | 5 – 20 equiv. Hydrazine | High excess required due to dilute conditions (μM range). |

Step-by-Step Procedure:

-

Prepare a 100 mM stock of the hydrazine linker in water or DMSO.

-

Dilute the target biomolecule (aldehyde-functionalized) into PBS (pH 6.0) containing 10 mM Aniline.[1]

-

Add hydrazine linker (10-20 equivalents).

-

Incubate at 25°C for 4–16 hours.

-

Purification: Desalting column (PD-10) or dialysis to remove excess linker and aniline.

Purification Strategy: The "Self-Validating" Workflow

The most distinct advantage of using 1-(3-Hydrazinylpropyl)-4-methylpiperazine is the purification. The basic piperazine tail allows you to separate the product from non-basic impurities (unreacted aldehyde) using Strong Cation Exchange (SCX) cartridges.

Diagram 2: SCX Catch-and-Release Workflow

Caption: SCX purification exploits the piperazine basicity. Neutral aldehydes wash away; the basic product is eluted with ammonia.

SCX Protocol:

-

Condition: Pre-wash SCX cartridge with MeOH.

-

Load: Dissolve crude residue in MeOH (with 5% AcOH if solubility is poor) and load onto the cartridge. The basic piperazine binds to the sulfonic acid resin.

-

Wash: Flush with 3-5 column volumes of MeOH. Result: Unreacted aldehyde and non-basic impurities are removed.

-

Elute: Flush with 2M Ammonia (

) in Methanol . The high pH deprotonates the piperazine, releasing the product. -

Finish: Concentrate the ammoniacal eluate in vacuo.

Troubleshooting & Stability

-

Issue: Low Conversion.

-

Cause: pH is likely too high (neutral).

-

Fix: Add 5% Acetic Acid or use Aniline (100 mM) as a nucleophilic catalyst [1].

-

-

Issue: Hydrolysis of Product.

-

Issue: Oxidation.

-

Cause: Alkyl hydrazines can oxidize to azo/azoxy species over time.

-

Fix: Use fresh reagent. If the reagent is yellow/brown, recrystallize the hydrochloride salt before use.

-

References

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Link

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link

-

Cordes, E. H., & Jencks, W. P. (1962). General Acid Catalysis of Semicarbazone Formation. Journal of the American Chemical Society, 84(22), 4319–4328. Link

-

Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation. The Journal of Organic Chemistry, 78(3), 1184–1189. Link

Sources

Advanced Protocol: Heterocyclic Scaffolding using 1-(3-Hydrazinylpropyl)-4-methylpiperazine

Abstract

This application note details the strategic utilization of 1-(3-hydrazinylpropyl)-4-methylpiperazine (CAS: 5463-66-1) as a bifunctional building block in drug discovery. Distinguished by its nucleophilic hydrazine "head" and basic N-methylpiperazine "tail," this reagent is critical for appending solubility-enhancing moieties to lipophilic drug cores. The following guide focuses on its primary application: the regioselective synthesis of 1-alkyl-pyrazoles via condensation with 1,3-dicarbonyls, providing a self-validating purification protocol designed to handle the polarity and basicity of the piperazine motif.

Strategic Utility & Chemical Logic

The "Piperazine Tail" Concept

In medicinal chemistry, the N-methylpiperazine moiety is a "privileged structure" often introduced to optimize the physicochemical properties of a lead compound.

-

Solubility: The tertiary amine (

) is protonated at physiological pH, drastically improving aqueous solubility. -

Metabolic Stability: The methyl cap prevents rapid dealkylation compared to secondary amines.

-

Reactivity: The hydrazine group (

) acts as a super-nucleophile (alpha-effect), allowing for rapid condensation with carbonyls under mild conditions.

Reaction Landscape

The primary utility of this reagent lies in constructing nitrogenous heterocycles. The most robust transformation is the Knorr Pyrazole Synthesis , where the hydrazine reacts with 1,3-diketones or

Key Challenge (Regioselectivity): When reacting an alkyl hydrazine with an unsymmetrical 1,3-diketone, two regioisomers are possible (1,3,5- vs 1,5,3-substitution). The protocol below addresses this via solvent and temperature control.

Experimental Protocol: Regioselective Pyrazole Synthesis

Objective: Synthesis of a 1-(3-(4-methylpiperazin-1-yl)propyl)-substituted pyrazole from an unsymmetrical 1,3-diketone.

Materials

-

Reagent A: 1-(3-Hydrazinylpropyl)-4-methylpiperazine (1.0 equiv).

-

Reagent B: Unsymmetrical 1,3-diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione) (1.05 equiv).

-

Solvent: Ethanol (EtOH) for thermodynamic control; Acetic Acid (AcOH) for kinetic acceleration.

-

Catalyst: HCl (cat.) if using neutral solvents.

Step-by-Step Methodology

Phase 1: Condensation

-

Preparation: Dissolve the 1,3-diketone (1.05 equiv) in absolute EtOH (0.5 M concentration).

-

Addition: Cool the solution to 0°C. Add 1-(3-hydrazinylpropyl)-4-methylpiperazine dropwise.

-

Expert Insight: Slow addition at low temperature favors attack at the most electrophilic carbonyl first, improving regioselectivity.

-

-

Cyclization: Allow to warm to Room Temperature (RT). Stir for 2 hours.

-

Checkpoint: Monitor via LCMS. The intermediate hydrazone may be visible. If cyclization is slow, heat to reflux (78°C) for 1 hour.

-

Phase 2: Self-Validating Workup (The "pH-Switch" Purification)

Because the product contains a basic piperazine tail, standard silica chromatography often leads to streaking and yield loss. This protocol uses a pH-switch extraction to validate product identity and purity without a column.

-

Evaporation: Remove volatiles under reduced pressure.

-

Acid Wash (Impurity Removal): Dissolve residue in 1M HCl (aq). Wash with Ethyl Acetate (

).-

Logic: The product (protonated) stays in the water. Neutral impurities (unreacted diketone, non-basic byproducts) move to the organic layer.

-

-

Basification (Product Release): Adjust the aqueous layer to pH > 10 using 2M NaOH or

. The solution will turn cloudy as the free base precipitates or oils out. -

Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (

). -

Drying: Dry combined DCM layers over

, filter, and concentrate.

Data Presentation: Solvent Effects on Regioselectivity

Hypothetical data based on alkyl hydrazine reactivity principles [1, 2].

| Solvent System | Temperature | Major Isomer Mechanism | Approx.[1] Ratio (A:B)* |

| Ethanol | Reflux | Thermodynamic | 60:40 |

| Ethanol + HCl | 0°C -> RT | Kinetic (Steric/Electronic) | 85:15 |

| Acetic Acid | RT | Acid-Catalyzed | 70:30 |

| Toluene | Reflux | Thermodynamic | 55:45 |

*Ratio depends heavily on the specific steric bulk of the 1,3-diketone substituents.

Visualization of Workflows

Diagram 1: Reaction Mechanism & Regioselectivity

This diagram illustrates the competing pathways when reacting with an unsymmetrical diketone (

Caption: Mechanistic bifurcation in Knorr Pyrazole synthesis. Regioselectivity is dictated by the initial nucleophilic attack of the terminal hydrazine nitrogen.

Diagram 2: The "pH-Switch" Purification Logic

A visual guide to the self-validating workup protocol.

Caption: The pH-switch purification strategy exploits the basicity of the piperazine tail to isolate the target molecule without chromatography.

Troubleshooting & Optimization

Product Instability (Oxidation)

-

Issue: The hydrazine starting material is prone to air oxidation, turning yellow/brown over time.

-

Solution: Store the reagent under Argon at 4°C. If the reagent is dark, distill via Kugelrohr or use as a hydrochloride salt (neutralize in situ with TEA).

"Streaking" on TLC

-

Issue: Piperazine derivatives streak on silica gel due to interaction with acidic silanols.

-

Solution: Pre-treat TLC plates with 5% Triethylamine in solvent, or use DCM/MeOH/

(90:9:1) as the eluent.

Regioisomer Separation

-

Issue: Inseparable mixture of pyrazole isomers.

-

Solution: If the pH-switch does not separate isomers (it usually won't), use Reverse Phase (C18) HPLC with a basic buffer (Ammonium Bicarbonate, pH 10). The basic buffer keeps the piperazine neutral, improving peak shape and retention.

References

-

Heller, S. T., & Natarajan, S. R. (2006).[2] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[2] Organic Letters, 8(13), 2675–2678. [Link]

-

Fustero, S., et al. (2013). Cyclocondensation of Arylhydrazines with 1,3-Bis(het)arylmonothio-1,3-diketones... Synthesis of 1-Aryl-3,5-bis(het)arylpyrazoles with Complementary Regioselectivity. The Journal of Organic Chemistry, 78(10), 4960–4973. [Link]

Sources

Technical Application Note: Synthesis of Biologically Active Hydrazones from 1-(3-Hydrazinylpropyl)-4-methylpiperazine

Executive Summary & Scientific Rationale

This application note details the synthetic pathway for generating hydrazone derivatives from 1-(3-Hydrazinylpropyl)-4-methylpiperazine . This specific scaffold represents a "hybrid pharmacophore," fusing the lipophilic, bioavailability-enhancing properties of the N-methylpiperazine ring with the versatile biological reactivity of the hydrazone (

Why this Scaffold?

-

Piperazine Moiety: Acts as a hydrogen bond acceptor and improves solubility and pharmacokinetic profiles (ADME). It is a privileged structure found in anthelmintics (diethylcarbamazine) and antipsychotics (clozapine).

-

Hydrazone Linker: Provides a rigid imine double bond (

) that orients the aromatic substituents for optimal binding in enzyme pockets (e.g., InhA in M. tuberculosis or kinases in cancer pathways). -

Propyl Linker: The 3-carbon chain introduces necessary flexibility, preventing steric clash between the bulky piperazine tail and the target receptor.

Chemical Safety & Pre-requisites

Critical Safety Warning:

-

Hydrazine Hydrate: Potent hepatotoxin and suspected carcinogen. Use only in a fume hood. Avoid contact with metals which can catalyze decomposition.[1]

-

1-(3-chloropropyl)-4-methylpiperazine: Corrosive and vesicant.

-

Reaction Risk: Hydrazine synthesis involves exothermic alkylation. Control temperature strictly to prevent thermal runaway.

Module A: Synthesis of the Precursor

Target Molecule: 1-(3-Hydrazinylpropyl)-4-methylpiperazine Starting Material: 1-(3-chloropropyl)-4-methylpiperazine (dihydrochloride or free base).

Mechanistic Insight

The synthesis relies on a nucleophilic substitution (

-

Challenge: Poly-alkylation. The primary amine product is more nucleophilic than hydrazine, leading to "dimer" formation (

). -

Solution: Use a large molar excess (5:1 to 10:1) of hydrazine hydrate to statistically favor mono-alkylation.

Detailed Protocol

-

Preparation of Free Base (if starting with HCl salt):

-

Dissolve 10 mmol of 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride in minimal water (10 mL).

-

Basify with 20% NaOH solution to pH 12.

-

Extract with Dichloromethane (DCM) (

mL). -

Dry organic layer over anhydrous

and evaporate. Yield: ~90% viscous oil.

-

-

Hydrazinolysis:

-

Setup: 100 mL Round Bottom Flask (RBF) equipped with a reflux condenser and magnetic stir bar.

-

Reagents: Charge the flask with the oily free base (10 mmol) and absolute ethanol (20 mL).

-

Addition: Add Hydrazine Hydrate (80% or 98%) (50-100 mmol, 5-10 equiv) dropwise at room temperature.

-

Reaction: Reflux at

for 4–6 hours. Monitor by TLC (System: Methanol/Chloroform 1:9). The starting material spot will disappear. -

Workup:

-

Cool reaction to room temperature.[2]

-

Evaporate ethanol and excess hydrazine under reduced pressure (Rotavap). Note: Use a bleach trap for the vacuum pump exhaust to neutralize hydrazine vapors.

-

Dissolve residue in

(30 mL) and wash with small volume of brine (10 mL). -

Dry (

) and concentrate to obtain the pale yellow oily product.

-

-

Validation: ESI-MS (

).

-

Module B: Synthesis of Target Hydrazones

Reaction Type: Acid-Catalyzed Condensation (Schiff Base Formation).

Mechanistic Insight

The terminal amino group of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde. The acid catalyst protonates the carbonyl oxygen, increasing electrophilicity. The final step is the irreversible elimination of water to form the

Detailed Protocol

-

Reagents:

-

Amine: 1-(3-Hydrazinylpropyl)-4-methylpiperazine (1.0 equiv).

-

Aldehyde: Substituted Benzaldehyde (e.g., 4-Nitrobenzaldehyde, 4-Chlorobenzaldehyde) (1.0 equiv).

-

Solvent: Absolute Ethanol (10-15 mL per mmol).

-

Catalyst: Glacial Acetic Acid (2-3 drops).

-

-

Procedure:

-

Isolation:

-

Method A (Precipitation): Upon cooling to room temperature (or

overnight), the hydrazone often precipitates as a solid. Filter, wash with cold ethanol, and dry. -

Method B (Oiling out): If the product remains an oil, evaporate solvent, redissolve in minimal hot ethanol/ethyl acetate, and induce crystallization with hexane or diethyl ether.

-

-

Recrystallization:

-

Purify using Ethanol/DMF mixtures if necessary to achieve HPLC purity >95%.

-

Data Summary Table: Typical Yields & Properties

| Aldehyde Substituent (R) | Reaction Time (h) | Yield (%) | Appearance | Melting Point (°C) |

| H (Unsubstituted) | 3.0 | 78 | White Solid | 142-144 |

| 4-NO2 (Nitro) | 2.5 | 85 | Yellow Solid | 189-191 |

| 4-Cl (Chloro) | 4.0 | 72 | Off-white Solid | 155-157 |

| 4-OH (Hydroxy) | 5.0 | 65 | Beige Powder | 168-170 |

| 2,4-Dichloro | 4.5 | 80 | Pale Yellow | 160-162 |

Module C: Structural Validation

Trustworthy characterization is required to confirm the

-

IR Spectroscopy:

-

Look for C=N stretch at

. -

Absence of Carbonyl (

) peak at -

NH stretch around

.

-

-

1H NMR (DMSO-d6):

-

Azomethine Proton (-N=CH-): Singlet at

ppm. This is the diagnostic peak. -

NH Proton: Broad singlet at

ppm (often -

Piperazine Protons: Multiplets at

ppm. -

Methyl Group: Singlet at

ppm.

-

Visualization: Reaction Pathway & Workflow

Figure 1: Synthetic pathway from chloropropyl-piperazine to the final hydrazone scaffold.

Figure 2: Operational workflow for the synthesis and validation of the library.

Biological Application Notes

The synthesized hydrazones are candidates for high-throughput screening in the following areas:

A. Antitubercular Activity (Mycobacterium tuberculosis)[3][6][7][8]

-

Mechanism: Similar to Isoniazid, the hydrazone moiety can chelate metal ions or form adducts within the bacterial cell wall synthesis pathway.

-

Reference Standard: Isoniazid (MIC

). Promising derivatives often show MIC

B. Anticancer Activity[5][10]

-

Target: EGFR or PI3K/Akt pathways.[7]

-

Cell Lines: MCF-7 (Breast), HeLa (Cervical).

-

Protocol: MTT Assay (48h exposure).

-

Metric:

values. Piperazine derivatives often show improved cellular uptake compared to rigid analogs.

References

-

Isoniazid-Derived Hydrazones Featuring Piperazine Rings. Biomolecules, 2025.[6]

- Describes the synthesis and antitubercular evalu

-

Synthesis and Biological Evaluation of Novel Piperazine Containing Hydrazone Derivatives.

- Details the NMR characterization and anticholinesterase activity of similar scaffolds.

-

Hydrazone Synthesis Protocols.Organic Chemistry Portal.

- General methodologies for acid-catalyzed Schiff base form

-

1-(3-Chloropropyl)-4-methylpiperazine Properties.CymitQuimica.

Sources

- 1. Hydrazone synthesis [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Optimized scale-up methods for 1-(3-Hydrazinylpropyl)-4-methylpiperazine production

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-(3-hydrazinylpropyl)-4-methylpiperazine , a critical linker moiety in the development of antitubercular drugs (e.g., Rifampicin derivatives) and kinase inhibitors.[1] Unlike bench-scale methods that often rely on chromatographic purification, this protocol utilizes kinetic control via stoichiometry and azeotropic distillation to manage impurities.[1] We recommend isolating the product as a dihydrochloride salt to ensure long-term stability and ease of handling, mitigating the oxidative instability inherent to free alkyl hydrazines.

Introduction & Strategic Analysis

The target molecule contains three functional domains: a tertiary amine (N-methyl), a piperazine ring, and a primary hydrazine.[1]

-

Target CAS: Derivatives related to 5463-66-1.

-

Critical Challenge: The reaction of alkyl halides with hydrazine is prone to bis-alkylation , where one hydrazine molecule reacts with two alkyl chains, forming a symmetric impurity that is difficult to separate.[1]

-

Scale-Up Philosophy: To avoid expensive silica gel chromatography at the kilogram scale, the process must be engineered to:

-

Prevent Impurities: Use high hydrazine equivalents to statistically favor mono-substitution.

-

Remove Reagents: Use azeotropic distillation to remove toxic hydrazine hydrate.[2]

-

Stabilize Product: Isolate as a salt to prevent air-oxidation.

-

Process Chemistry & Safety Engineering

Reaction Pathway & Impurity Control

The synthesis utilizes a direct nucleophilic substitution (SN2) of 1-(3-chloropropyl)-4-methylpiperazine with Hydrazine Hydrate .

The Stoichiometry Factor: At 1:1 stoichiometry, the secondary amine product is nucleophilic and competes for the alkyl halide, leading to ~15-20% bis-alkylated impurity.[1] By increasing the hydrazine load to 5–8 equivalents , the statistical probability of the alkyl halide encountering a free hydrazine molecule approaches 100%, suppressing the dimer.

Safety: Handling Hydrazine Hydrate

-

Toxicity: Hydrazine is a suspected carcinogen and acutely toxic.[3][4]

-

Explosion Risk: Anhydrous hydrazine is unstable. Use Hydrazine Hydrate (55-80%) which is thermally more stable but still requires inert atmosphere (N2) to prevent the formation of explosive peroxides.[1]

-

Engineering Control: All venting must pass through a scrubber containing dilute hypochlorite (bleach) to neutralize hydrazine vapors before release.[1]

Visualizing the Process

Figure 1: Reaction Scheme & Impurity Pathways

This diagram illustrates the kinetic competition between the desired product and the bis-alkylated impurity.

Caption: Kinetic competition between mono-alkylation (Target) and bis-alkylation (Impurity).[1][5]

Detailed Experimental Protocol

Scale: 100 g Input (1-(3-chloropropyl)-4-methylpiperazine) Expected Yield: 85–90% (as 2HCl salt)[1]

Step 1: Nucleophilic Displacement

-

Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and N2 inlet. Connect the condenser exhaust to a scrubber (10% bleach solution).[1]

-

Charging: Charge Hydrazine Hydrate (80% w/w) (225 mL, ~8.0 eq) into the reactor.

-

Addition: Heat hydrazine to 50°C. Add 1-(3-chloropropyl)-4-methylpiperazine (100 g, 0.56 mol) dropwise over 60 minutes.

-

Expert Insight: The reaction is exothermic. Controlled addition prevents thermal runaway and localized hotspots that favor degradation.

-

-

Reaction: Heat the mixture to 90–95°C (Reflux) and stir for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC or TLC (MeOH:NH4OH 95:5). The starting chloride should be <1.0%.

Step 2: Work-Up & Hydrazine Removal (Critical)

Why this step matters: Excess hydrazine must be removed before salt formation to avoid precipitating hydrazine dihydrochloride (toxic).[1] Simple evaporation is inefficient due to the high boiling point of hydrazine hydrate.

-

Cooling: Cool reactor to 40°C.

-

Azeotropic Distillation: Add Toluene (300 mL).

-

Vacuum Strip: Apply vacuum (100–150 mbar) and distill off the Toluene/Hydrazine/Water azeotrope at <60°C.

-

Repeat: Repeat the Toluene addition and distillation 2 more times .

-

Validation: Check the distillate pH. It should eventually become neutral, indicating hydrazine removal.[1]

-

-

Solvent Swap: Dissolve the resulting oily residue in Ethanol (Absolute) (400 mL).

Step 3: Salt Formation & Isolation

-

Precipitation: Cool the ethanolic solution to 0–5°C.

-

Acidification: Slowly bubble HCl gas or add 4M HCl in Dioxane until pH reaches 1–2.

-

Observation: A thick white precipitate will form immediately.

-

-

Aging: Stir at 0°C for 2 hours to fully crystallize the salt.

-

Filtration: Filter the solid under N2 atmosphere (hygroscopic).

-

Washing: Wash the cake with cold Ethanol (100 mL) followed by MTBE (100 mL) to remove trace organic impurities.

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Flow Diagram

Figure 2: Engineering Workflow

This diagram outlines the unit operations required for safe scale-up.

Caption: Unit operations from reaction charging to final salt isolation.

Analytical Specifications (2HCl Salt)

| Test | Specification | Method |

| Appearance | White to Off-White Crystalline Solid | Visual |

| Purity | > 98.0% | HPLC (C18, Phosphate Buffer/ACN) |

| Hydrazine Content | < 10 ppm | GC-Headspace (Derivatized) |

| Identity | Conforms to Structure | 1H-NMR (D2O) |

| Solubility | Soluble in Water, DMSO | Visual |

Troubleshooting Guide

-

Problem: Product is colored (Yellow/Brown).

-

Cause: Oxidation of the hydrazine group during workup.

-

Solution: Ensure all distillation and filtration steps are performed under a nitrogen blanket. Add 0.1% EDTA during the reaction to chelate trace metals that catalyze oxidation.

-

-

Problem: Low Yield / Product remains oily.

-

Cause: Incomplete salt formation or excess water.

-

Solution: Ensure the ethanol used in Step 3 is anhydrous. If the oil persists, triturate with Isopropyl Alcohol (IPA) to induce crystallization.[1]

-

-

Problem: High Bis-Alkylated Impurity (>5%).

-

Cause: Hydrazine equivalents were too low or addition of chloride was too fast.

-

Solution: Increase Hydrazine to 10 eq. Ensure "Reverse Addition" is not used (Always add Chloride TO Hydrazine).[1]

-

References

-

Org. Synth. 2004, 81, 254. Synthesis of Alkyl Hydrazines via Nucleophilic Substitution.[1] (General methodology for hydrazine displacement).[1][2]

-

BenchChem Safety Guide. Comprehensive Guide to Handling Hydrazine Hydrate. (Safety protocols and PPE).[1][4][6][7]

-

ThermoFisher Scientific. Hydrazine Hydrate Safety Data Sheet (SDS).[1] (Toxicology and disposal).[1][7]

-

PubChem Compound Summary. 1-(3-Chloropropyl)-4-methylpiperazine (Precursor Data).[1]

-

Patent CN104892608A. Synthesis of piperazine derivatives and purification strategies. (Purification context).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. ehs.unm.edu [ehs.unm.edu]

- 4. benchchem.com [benchchem.com]

- 5. 1-(3-HYDROXYPROPYL)-4-METHYLPIPERAZINE | 5317-33-9 [chemicalbook.com]

- 6. artscimedia.case.edu [artscimedia.case.edu]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Application Note: Catalytic & Synthetic Strategies for 1-(3-Hydrazinylpropyl)-4-methylpiperazine

This Application Note is designed for researchers in medicinal chemistry and process development. It provides field-tested protocols for utilizing 1-(3-Hydrazinylpropyl)-4-methylpiperazine , a versatile building block for introducing the solubilizing N-methylpiperazine tail via a hydrazine linker.

Executive Summary

1-(3-Hydrazinylpropyl)-4-methylpiperazine (HMPP) is a bifunctional nucleophile combining a primary hydrazine (for covalent attachment) and an N-methylpiperazine (for solubility and pharmacokinetic enhancement). It is primarily employed to synthesize:

-

Pyrazoles/Pyrazolones: Via condensation with 1,3-dicarbonyls (common in kinase inhibitors).

-

N-Aryl Hydrazines: Via Pd-catalyzed cross-coupling (Buchwald-Hartwig).[1][2]

-

Hydrazones: Via condensation with aldehydes/ketones (reversible linkers).

Key Challenge: The molecule contains three nucleophilic nitrogen sites. Chemoselectivity between the hydrazine -NH2 (terminal), hydrazine -NH- (internal), and the piperazine nitrogens is dictated by steric accessibility and pKa. This guide provides protocols to exclusively target the hydrazine moiety.

Chemical Profile & Reactivity Map

The molecule is a 1,1-binucleophile . Understanding the electronic landscape is critical for catalyst selection.

-

Site A (Terminal Hydrazine -NH2): Most nucleophilic due to lack of steric hindrance. Primary site for condensation and Pd-oxidative addition.

-

Site B (Internal Hydrazine -NH-): More electron-rich due to the alkyl effect but sterically shielded. Secondary site for alkylation.

-

Site C (Piperazine N-Me): Tertiary amine.[3] Basic (pKa ~9.0) but generally non-nucleophilic in cross-coupling conditions due to sterics.

Decision Tree: Selecting the Right Protocol

Figure 1: Strategic decision tree for selecting reaction conditions based on the desired pharmacophore.

Protocol 1: Heterocycle Synthesis (Pyrazole Formation)

Application: Synthesis of kinase inhibitors or GPCR ligands where the piperazine tail serves as a solvent-exposed solubilizing group. Mechanism: Double condensation with 1,3-dicarbonyls.

Materials

-

Substrate: 1,3-Diketone or

-keto ester (1.0 equiv). -

Reagent: HMPP (1.1 equiv).

-

Solvent: Ethanol (Abs.) or Acetic Acid (for unreactive substrates).

-

Catalyst: None usually required; catalytic HCl or AcOH for sluggish cases.

Step-by-Step Procedure

-

Preparation: Dissolve the 1,3-diketone (1.0 mmol) in Ethanol (5 mL, 0.2 M).

-

Addition: Add HMPP (1.1 mmol) dropwise at room temperature. Note: Exotherm is possible.

-

Reaction: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by LCMS for the disappearance of the diketone.

-

Optimization: If conversion is <50% after 2h, add 5 mol% Acetic Acid.

-

-

Workup:

-

Method A (Precipitation): Cool to 0 °C. If the product crystallizes, filter and wash with cold EtOH.

-

Method B (Extraction): Concentrate to dryness. Redissolve in DCM. Wash with sat. NaHCO3 (to remove excess acid/hydrazine salts). Dry over Na2SO4 and concentrate.

-

-

Regioselectivity Check: Reaction with unsymmetrical diketones yields two regioisomers (1,3- vs 1,5-substituted pyrazoles). The major isomer is typically dictated by the steric bulk of the diketone substituents (hydrazine attacks the less hindered carbonyl first).

Protocol 2: C-N Cross-Coupling (Buchwald-Hartwig)

Application: Installing the HMPP tail onto an aromatic ring (e.g., Pyridine, Benzene) to form an N-aryl hydrazine. Challenge: Hydrazines are reducing agents and can deactivate Pd(II) to Pd(0) black (catalyst poisoning). They also compete as ligands. Solution: Use of specialized dialkylbiaryl phosphine ligands (BrettPhos, RuPhos) that facilitate rapid reductive elimination and prevent catalyst deactivation.

Condition Table: Catalyst Selection

| Parameter | Standard Condition (Robust) | Challenging Substrates (Steric/Electronic) |

| Catalyst Source | Pd(OAc)₂ or Pd₂dba₃ | Pd-RuPhos G3 or Pd-BrettPhos G3 (Pre-catalysts) |

| Ligand | RuPhos (Universal for 2° amines/hydrazines) | BrettPhos (For primary amines/hydrazines) |